molecular formula C20H26N4O6 B2538540 Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate CAS No. 1325744-17-9

Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate

Numéro de catalogue: B2538540
Numéro CAS: 1325744-17-9
Poids moléculaire: 418.45
Clé InChI: FRKZWZQFDFAVBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a piperidine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with an acetamido linker. The acetamido group connects to a 2-oxoimidazolidine ring, which is further substituted with a benzo[d][1,3]dioxol-5-yl moiety (a methylenedioxybenzene group). The ethyl carboxylate may enhance solubility, while the 2-oxoimidazolidine could influence hydrogen-bonding interactions.

Propriétés

IUPAC Name

ethyl 4-[[2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O6/c1-2-28-20(27)22-7-5-14(6-8-22)21-18(25)12-23-9-10-24(19(23)26)15-3-4-16-17(11-15)30-13-29-16/h3-4,11,14H,2,5-10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKZWZQFDFAVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate may interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound could have a similar effect, leading to the inhibition of cancer cell proliferation and the induction of cell death.

Activité Biologique

Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological characterization, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure combining a piperidine ring with an acetamido group and a benzo[d][1,3]dioxole moiety. Its synthesis typically involves multi-step organic reactions that include the formation of the imidazolidinone and subsequent coupling with piperidine derivatives.

Synthetic Pathway Overview

  • Formation of Imidazolidinone : The initial step involves the reaction of appropriate amines with carbonyl compounds to form the imidazolidinone structure.
  • Piperidine Coupling : The imidazolidinone is then coupled with a piperidine derivative to introduce the piperidine ring.
  • Final Esterification : The final step involves esterification to yield the ethyl ester form of the compound.

Pharmacological Properties

The biological activity of Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate has been evaluated in various studies, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Key Findings:

  • Dopamine Transporter (DAT) Inhibition : Studies have shown that compounds structurally related to this compound exhibit high affinity for DAT, suggesting potential use in treating disorders like ADHD or Parkinson's disease .
  • Norepinephrine Transporter (NET) Affinity : There is moderate to high affinity for NET as well, indicating possible applications in mood disorders .
  • Antioxidant Activity : The benzo[d][1,3]dioxole moiety is known for its antioxidant properties, which may contribute to neuroprotective effects .

1. Neuropharmacological Evaluation

A study assessed the neuropharmacological effects of related compounds on animal models. Results indicated significant improvements in locomotor activity and cognitive function when administered at specific dosages, correlating with DAT inhibition levels.

2. Antioxidant Studies

In vitro assays demonstrated that derivatives of Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate exhibited substantial antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cells .

Data Tables

Biological Activity Observed Effect Reference
DAT InhibitionHigh affinity
NET AffinityModerate to high
Antioxidant ActivitySignificant ROS reduction

Comparaison Avec Des Composés Similaires

Structural Analogues and Core Modifications

The following table highlights key structural differences between the target compound and its analogues:

Compound Name Core Structure Substituents/Modifications Potential Implications
Ethyl 4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate (Target) Piperidine + Imidazolidine Benzo[d][1,3]dioxol-5-yl, ethyl carboxylate Balanced lipophilicity (carboxylate) and hydrogen-bonding capacity (imidazolidinone)
1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one () Butanone Benzo[d][1,3]dioxol-5-yl, ethylamine side chain Likely higher volatility; reduced solubility due to lack of polar groups
Ethyl 4-(2-(1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-4-phenylthiazole-5-carbonyl)benzoate (Compound 38, ) Thiazole + Benzoate Cyclopropanecarboxamido, phenylthiazole, benzoate ester Enhanced rigidity (cyclopropane) and aromatic stacking (thiazole/phenyl)
tert-Butyl 4-(2-(Benzo[d][1,3]dioxol-5-yl)-3,3-difluoroallyl)piperidine-1-carboxylate (Compound 45, ) Piperidine + Allyl Difluoroallyl, tert-butyl carboxylate Increased steric bulk (tert-butyl) and fluorination may improve metabolic stability

Physicochemical and Pharmacokinetic Properties

  • Target Compound: The ethyl carboxylate group likely enhances aqueous solubility compared to tert-butyl derivatives (e.g., Compound 45).
  • Compound 38 () : The thiazole ring and cyclopropane group introduce rigidity, which could reduce conformational flexibility and alter binding kinetics. The phenyl group may enhance hydrophobic interactions.
  • Compound 45 () : Fluorination (3,3-difluoroallyl) and tert-butyl substitution could prolong half-life by resisting oxidative metabolism, a common advantage in drug design.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.